molecular formula C19H20FN3O4S B4832410 N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide

Cat. No. B4832410
M. Wt: 405.4 g/mol
InChI Key: HFRITZAGZPLOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as AFM13, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer. It is a bispecific antibody that targets CD30, a protein that is overexpressed in Hodgkin lymphoma and other types of lymphomas, and CD16A, a protein expressed on natural killer (NK) cells.

Mechanism of Action

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide works by recruiting NK cells to the site of the tumor and activating them to kill cancer cells. The CD30-binding moiety of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide binds to CD30 on the surface of cancer cells, while the CD16A-binding moiety binds to CD16A on the surface of NK cells. This dual binding activates the NK cells to release cytotoxic granules and induce apoptosis in the cancer cells.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It can induce NK cell-mediated killing of cancer cells, inhibit tumor growth, and prolong survival in mouse models of lymphoma. It has also been shown to enhance the activity of rituximab in vitro, suggesting that it may have potential as a combination therapy with other monoclonal antibodies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its specificity for CD30-expressing cancer cells. This makes it a potentially effective treatment for Hodgkin lymphoma and other types of lymphomas that overexpress CD30. However, one limitation of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several future directions for the development of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide as a cancer therapy. One potential direction is the optimization of the CD16A-binding moiety to enhance NK cell activation and cytotoxicity. Another direction is the evaluation of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in combination with other monoclonal antibodies, such as rituximab or checkpoint inhibitors. Additionally, the safety and efficacy of N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide will need to be evaluated in clinical trials to determine its potential as a cancer therapy.
In conclusion, N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is a promising bispecific antibody drug candidate that has shown potential in preclinical studies for the treatment of Hodgkin lymphoma and other types of lymphomas. Its specificity for CD30-expressing cancer cells and ability to activate NK cells make it a potentially effective cancer therapy. However, further research is needed to optimize its efficacy and evaluate its safety in clinical trials.

Scientific Research Applications

N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied in preclinical models of lymphoma and other types of cancer. In vitro studies have shown that N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can induce NK cell-mediated killing of CD30-expressing cancer cells, both in the presence and absence of rituximab, a monoclonal antibody that targets CD20 on B cells. In vivo studies have demonstrated that N-allyl-2-{[N-(3-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide can inhibit tumor growth and prolong survival in mouse models of Hodgkin lymphoma and diffuse large B-cell lymphoma.

properties

IUPAC Name

2-[[2-(3-fluoro-N-methylsulfonylanilino)acetyl]amino]-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O4S/c1-3-11-21-19(25)16-9-4-5-10-17(16)22-18(24)13-23(28(2,26)27)15-8-6-7-14(20)12-15/h3-10,12H,1,11,13H2,2H3,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFRITZAGZPLOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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